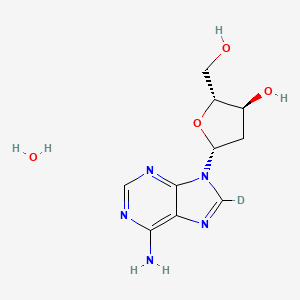

2'-Deoxyadenosine-d1-1 (monohydrate)

Description

BenchChem offers high-quality 2'-Deoxyadenosine-d1-1 (monohydrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Deoxyadenosine-d1-1 (monohydrate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H15N5O4 |

|---|---|

Molecular Weight |

270.26 g/mol |

IUPAC Name |

(2R,3S,5R)-5-(6-amino-8-deuteriopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol;hydrate |

InChI |

InChI=1S/C10H13N5O3.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7;/h3-7,16-17H,1-2H2,(H2,11,12,13);1H2/t5-,6+,7+;/m0./s1/i4D; |

InChI Key |

WZJWHIMNXWKNTO-AFXURTBZSA-N |

Isomeric SMILES |

[2H]C1=NC2=C(N=CN=C2N1[C@H]3C[C@@H]([C@H](O3)CO)O)N.O |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O.O |

Origin of Product |

United States |

Foundational Role of Deoxyribonucleosides in Biological Systems Research

Deoxyribonucleosides are the fundamental monomers that constitute deoxyribonucleic acid (DNA), the primary carrier of genetic information in nearly all living organisms. chemicalbook.comwikipedia.org A deoxyribonucleoside consists of a nitrogenous base (adenine, guanine, cytosine, or thymine) linked to a deoxyribose sugar. nih.govfrontiersin.org 2'-Deoxyadenosine (B1664071) is the deoxyribonucleoside containing the purine (B94841) base adenine (B156593). chemicalbook.comnih.gov

In biological systems, deoxyribonucleosides undergo phosphorylation to become deoxyribonucleoside triphosphates (dNTPs). These molecules play a crucial dual role in DNA replication. wikipedia.orgsigmaaldrich.comsigmaaldrich.com Firstly, they act as the substrates that DNA polymerase enzymes use to build new DNA strands, adding them one by one according to the template strand. wikipedia.orgsigmaaldrich.com Secondly, the cleavage of the high-energy phosphate (B84403) bonds in the dNTPs provides the energy required to drive the polymerization reaction forward. wikipedia.orgsigmaaldrich.com

Beyond their role as DNA precursors, the pool of deoxyribonucleosides and their phosphorylated derivatives is tightly regulated and central to cellular homeostasis. silantes.com They can influence cellular signaling pathways and, under conditions of energy stress, may be utilized by some cells as an energy source. nih.govnih.gov The accurate maintenance of dNTP pools is critical for the fidelity of DNA replication; imbalances can lead to increased mutation rates and have been implicated in cell transformation studies. chemicalbook.comsilantes.com Consequently, these molecules are a major focus of research into genome stability, cell cycle control, and the development of therapeutic agents. silantes.comnih.gov

Rationale for Isotopic Labeling in Advanced Biological Studies

Isotopic labeling is a powerful technique where one or more atoms in a molecule are replaced with their corresponding isotope. researchgate.net Isotopes are variants of a particular element that possess the same number of protons but a different number of neutrons, resulting in a different atomic mass. acs.org This labeling can be done with radioactive isotopes (radionuclides) or, increasingly, with non-radioactive stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). nih.govacs.org

The core rationale for using stable isotopes in biological studies is that they act as molecular tracers. researchgate.netacs.org The labeled molecule is chemically and biologically almost identical to its natural, unlabeled counterpart, meaning it can participate in metabolic pathways and cellular processes without significantly altering them. nih.gov However, the mass difference imparted by the isotope allows it to be distinguished and tracked using highly sensitive analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govacs.orgnih.gov

This ability to differentiate between the "labeled" and "unlabeled" pools of a molecule enables researchers to perform a variety of advanced studies. These include:

Metabolic Flux Analysis: Tracing the journey of a labeled nutrient through various metabolic pathways to understand how it is converted and utilized by the cell. nih.gov

Quantification of Biomolecule Turnover: Measuring the rates of synthesis and degradation of proteins, lipids, or nucleic acids by monitoring the incorporation and loss of the isotopic label over time. sigmaaldrich.com

Elucidation of Reaction Mechanisms: Studying kinetic isotope effects, where the difference in mass between isotopes can subtly alter reaction rates, providing deep insight into the mechanics of enzyme-catalyzed reactions.

Deuterium (²H), a stable isotope of hydrogen, is a particularly common label due to its significant mass difference from protium (B1232500) (¹H) and its non-radioactive nature, making it safe for a wide range of in vitro and in vivo experiments. researchgate.net

Specific Research Utility of 2 Deoxyadenosine D1 1 Monohydrate As a Deuterated Nucleoside Probe

Chemical Synthesis Approaches for 2'-Deoxyadenosine Scaffolds in Research Contexts

The chemical synthesis of 2'-deoxyadenosine is a critical process for producing this essential building block of DNA and various therapeutic and diagnostic agents. chemimpex.comchemimpex.com The core of this synthesis involves the formation of the N-glycosidic bond between the adenine base and the 2-deoxyribose sugar moiety.

Regioselective Glycosylation Methods

A key challenge in nucleoside synthesis is controlling the regioselectivity of the glycosylation reaction to ensure the correct attachment of the sugar to the purine (B94841) base. Several methods have been developed to achieve this. One common approach involves the reaction of an activated 2-deoxy-sugar donor with a purine derivative. nih.gov

Approaches to control selectivity in the synthesis of 2-deoxyglycosides can be categorized into several classes, including direct and indirect synthesis, additions to glycals, and de novo synthesis. nih.gov For instance, the use of organoboron catalysts has been shown to facilitate regioselective glycosylation. This method can be applied to the synthesis of 2-deoxy- and 2,6-dideoxyglycosides with high levels of regioselectivity. nih.govscispace.com Another strategy employs a dialkyl group stannic oxide as an esterifying agent in the synthesis of 2'-deoxyadenosine monohydrate from adenosine (B11128). This method is reported to have high reaction selectivity without the need for chromatographic separation. google.com

Furthermore, cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, have been utilized to modify the 2'-deoxyadenosine scaffold. These reactions can be performed on protected 8-bromoadenosines in organic solvents or directly on unprotected nucleosides in aqueous solutions. rsc.org

Protection and Deprotection Strategies in Nucleoside Synthesis

The synthesis of nucleosides and their analogues requires a careful selection of protecting groups for the hydroxyl and amino functionalities to prevent unwanted side reactions. The 2'-hydroxyl group in ribonucleosides, in particular, presents a challenge in RNA synthesis, necessitating specific protection strategies. glenresearch.com

For the synthesis of 2'-deoxyadenosine derivatives, protecting groups are employed for the 5'-hydroxyl group and the exocyclic amino group of adenine. The 5'-O-dimethoxytrityl (DMTr) group is commonly used for the 5'-hydroxyl, while various acyl groups can protect the N6-amino group of adenine. nih.gov

A variety of protecting groups have been developed for the 2'-hydroxyl group in the context of RNA synthesis, which are also relevant to the synthesis of modified deoxyadenosine analogues. These include t-butyldimethylsilyl (TBDMS), which is removable with fluoride (B91410) ions, and acetal (B89532) protecting groups like 1-(2-chloro-4-methylphenyl)-4-methoxypiperidin-4-yl (CTMP), which are cleaved under acidic conditions. glenresearch.com The 2'-acetoxyethyl orthoester (2'-ACE) protecting group offers advantages such as rapid and complete removal under mild aqueous conditions. technologynetworks.com More recently, a 2′-O-imino-2-propanoate protecting group has been developed, which allows for efficient solid-phase synthesis and deprotection of RNA sequences. acs.org

The deprotection steps are equally crucial. For example, after solid-phase synthesis of oligonucleotides, cleavage from the support and deprotection are often achieved using concentrated aqueous ammonia. nih.gov In some syntheses, a final recrystallization step, for instance with ethanol, is used for purification. google.com

Targeted Deuteration and Stable Isotope Incorporation at Specific Positions (e.g., 1'-d1, ¹³C, ¹⁵N)

Stable isotope labeling of nucleic acids with deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) is a powerful technique for investigating the structure, dynamics, and function of these biomolecules using methods like nuclear magnetic resonance (NMR) and mass spectrometry. isotope.comsilantes.com

Mechanisms of Deuterium and Heavy Isotope Exchange

The introduction of deuterium into nucleosides can be achieved through hydrogen-deuterium exchange reactions. The exocyclic amino hydrogens of adenosine, for example, can be exchanged with deuterium from the solvent. The rate of this exchange is pH-dependent and is subject to both acid and base catalysis. nih.govacs.org The mechanism for the acid-catalyzed exchange involves the N-1 protonated adenosine as an intermediate, while the base-catalyzed exchange proceeds through an amidine anion. nih.gov

Gas-phase hydrogen/deuterium exchange reactions have also been studied for nucleotides. nih.gov In these experiments, different protons exhibit different exchange rates, with the amino protons of the bases generally exchanging more readily than the phosphate (B84403) or hydroxyl protons. nih.gov

The incorporation of ¹³C and ¹⁵N isotopes typically involves chemical synthesis from labeled precursors. For example, [1-¹⁵N]-adenosine and [1-¹⁵N]-guanosine have been prepared through multi-step chemical syntheses. nih.gov These labeled nucleosides can then be converted into phosphoramidites for use in solid-phase oligonucleotide synthesis. nih.gov

Enzymatic Methods for Isotope Enrichment in Nucleosides

Enzymatic methods provide a highly specific and efficient means of incorporating stable isotopes into nucleic acids. silantes.com These approaches often utilize polymerases to incorporate isotopically labeled nucleoside triphosphates (NTPs) or deoxynucleoside triphosphates (dNTPs) into growing DNA or RNA strands. isotope.comckisotopes.com

One common method for producing labeled RNA molecules for NMR studies is in vitro transcription using T7 RNA polymerase with labeled NTPs. ckisotopes.com A similar enzymatic approach can be used for DNA synthesis, employing a DNA polymerase and a template. ckisotopes.com This enzymatic incorporation is particularly advantageous for creating long labeled nucleic acids. silantes.com

A specific strategy for site-specific labeling involves exploiting the preference of T7 RNA polymerase for nucleotide monophosphates (NMPs) at the 5' position of an RNA transcript. nih.govnih.gov This allows for the incorporation of a labeled NMP at the beginning of the RNA strand, which can then be ligated to other unlabeled fragments to generate a site-specifically labeled molecule. nih.govnih.gov Chemo-enzymatic methods, which combine chemical synthesis of a labeled fragment with enzymatic ligation, also offer a powerful route to position-specifically labeled RNAs. nih.gov

Table 1: Comparison of Isotope Labeling Strategies

| Strategy | Description | Key Features |

|---|---|---|

| Chemical Synthesis | Utilizes labeled phosphoramidites in solid-phase synthesis. isotope.com | Enables precise, site-specific placement of isotope labels. isotope.com |

| Enzymatic Synthesis | Incorporates labeled nucleoside triphosphates (NTPs or dNTPs) during in vitro transcription or polymerase reactions. isotope.com | Ideal for uniform or base-specific labeling across the entire oligonucleotide. isotope.com |

| Chemo-enzymatic Synthesis | Combines chemical synthesis of labeled fragments with enzymatic ligation. nih.gov | Allows for the creation of long, position-specifically labeled nucleic acids. nih.gov |

Biocatalytic and Chemoenzymatic Modifications for Research Analogues

Biocatalytic and chemoenzymatic strategies are increasingly employed to synthesize modified nucleosides and oligonucleotides for research purposes. nih.gov These methods leverage the high selectivity and efficiency of enzymes to overcome some of the limitations of purely chemical synthesis. nih.gov

For instance, enzymes can be used to create analogues of 2'-deoxyadenosine with modifications at various positions. The synthesis of 2-aza-2'-deoxyadenosine has been achieved, and this analogue can be enzymatically deaminated to 2-aza-2'-deoxyinosine. nih.gov In another example, a sustainable protocol for synthesizing 2',3'-dideoxynucleoside derivatives involved an enzymatic step using adenosine deaminase to convert 2',3'-dideoxyadenosine (B1670502) into 2',3'-dideoxyinosine in high yield. mdpi.com

Enzymatic methods are also crucial for preparing the triphosphate forms of modified nucleosides, which are required for their incorporation into DNA or RNA by polymerases. Several 8-position modified deoxyadenosine triphosphates have been synthesized and tested for incorporation by various DNA polymerases. ubc.ca

Furthermore, chemoenzymatic approaches that combine the strengths of chemical synthesis and biocatalysis are powerful tools. A tandem enzymatic strategy has been described for the C-alkylation of small molecules, involving the in situ formation of S-adenosyl methionine (SAM) cofactor analogues by the enzyme SalL, followed by their use in a methyltransferase-catalyzed reaction. burleylabs.co.uk The modification of the catalytic core of DNAzymes with 2'-deoxyadenosine analogues has also been explored to enhance their efficiency. researchgate.net

Table 2: Examples of Biocatalytic and Chemoenzymatic Modifications of Adenosine Derivatives

| Enzyme | Modification/Application | Reference |

|---|---|---|

| Adenosine Deaminase | Conversion of 2',3'-dideoxyadenosine to 2',3'-dideoxyinosine. | mdpi.com |

| E. coli PNP and TP | Synthesis of 2'-Deoxyadenosine from adenine and a reactant. | chemicalbook.com |

| DNA Polymerases | Incorporation of 8-position modified deoxyadenosine triphosphates into DNA. | ubc.ca |

| SalL and NovO | Tandem enzymatic C-alkylation using modified S-adenosyl methionine cofactors. | burleylabs.co.uk |

| Candida antarctica lipase (B570770) B (CAL-B) | Regioselective acylation of the primary hydroxyl group of ribonucleosides. | mdpi.com |

Probing DNA Synthesis and Replication Dynamics

The use of isotopically labeled nucleosides is a cornerstone for detecting DNA replication activity. mdpi.com These molecules act as tracers, enabling researchers to follow the path of DNA precursors into newly synthesized strands. Unlike early methods that relied on radioisotopes or halogenated analogs that can be harmful to cells, stable isotope labels like deuterium are considered safer alternatives for labeling biomolecules. nih.gov

Tracing Deoxynucleotide Precursor Incorporation into DNA

2'-Deoxyadenosine-d1-1 (monohydrate) functions as a direct tracer for the incorporation of deoxynucleotide precursors into a growing DNA chain. Once introduced into a cellular system, it is phosphorylated by cellular kinases to form its triphosphate derivative, dATP-d1. DNA polymerases recognize this labeled nucleotide triphosphate as functionally equivalent to its natural counterpart and incorporate it into newly synthesized DNA during the replication process. youtube.com

By supplying the labeled compound and later isolating the cellular DNA, researchers can use mass spectrometry to detect the presence and quantity of the deuterium label. This provides a direct measurement of de novo DNA synthesis. This technique is foundational for quantifying the rate of DNA replication under various experimental conditions, determining the effects of specific drugs or genetic mutations on DNA synthesis, and confirming the metabolic pathways of nucleoside precursors. mdpi.comnih.gov

Studying Replication Fork Progression and Fidelity

The dynamics of the replication fork—the site of active DNA synthesis—can be meticulously studied using pulse-chase experiments with labeled nucleosides. Introducing 2'-Deoxyadenosine-d1-1 (monohydrate) for a defined period (a "pulse") labels the DNA synthesized during that interval. By analyzing the location and length of the labeled DNA segments, scientists can measure the rate of replication fork progression.

Table 1: Applications of Isotopically Labeled Deoxyadenosine in DNA Dynamics Research

| Research Area | Specific Application | Principle of Use | Detection Method |

|---|---|---|---|

| DNA Synthesis | Tracing Precursor Incorporation | The deuterated nucleoside is metabolically activated and incorporated into newly synthesized DNA by DNA polymerase, serving as a direct marker of replication. mdpi.comyoutube.com | Mass Spectrometry |

| DNA Replication | Measuring Replication Fork Progression | Pulse-labeling with the compound marks DNA synthesized within a specific timeframe, allowing for measurement of the speed and continuity of the replication fork. nih.gov | Mass Spectrometry, High-Resolution Imaging |

Elucidating DNA Repair Mechanisms and Pathways

DNA is constantly under assault from endogenous and exogenous sources, leading to various forms of damage. mdpi.com Cells have evolved intricate DNA repair pathways to maintain genomic integrity. nih.govresearchgate.net Isotopically labeled nucleosides like 2'-Deoxyadenosine-d1-1 (monohydrate) are invaluable for dissecting these mechanisms by tracking the synthesis step inherent in many repair processes.

Assessment of Nucleotide Excision Repair and Base Excision Repair Components

Nucleotide Excision Repair (NER) and Base Excision Repair (BER) are two major pathways for correcting DNA damage.

Nucleotide Excision Repair (NER): This pathway removes bulky, helix-distorting lesions such as those caused by UV radiation or certain chemicals. nih.govyoutube.com The process involves the recognition of the damage, excision of a short oligonucleotide fragment containing the lesion by endonucleases, and subsequent synthesis of a new DNA patch by a DNA polymerase, which is then sealed by a DNA ligase. youtube.comyoutube.com To study NER, researchers can introduce DNA with a specific lesion into a cell or cell extract. By providing 2'-Deoxyadenosine-d1-1 (monohydrate) in the reaction mixture, its incorporation into the repaired DNA patch can be quantified. The detection of the deuterium label confirms the successful completion of repair synthesis, providing a functional readout for the entire NER pathway. researchgate.net

Base Excision Repair (BER): This pathway typically handles non-bulky lesions like oxidized or deaminated bases. digitellinc.comyoutube.com BER is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site. youtube.comnih.gov An AP endonuclease then cleaves the DNA backbone at this site, and a DNA polymerase fills the single-nucleotide gap, followed by ligation. nih.gov Similar to NER studies, 2'-Deoxyadenosine-d1-1 (monohydrate) can be used to monitor the DNA synthesis step of BER. Its incorporation into the single-nucleotide gap serves as a precise marker for the activity of the DNA polymerase and ligase components of the pathway. nih.gov

Table 2: Key Enzyme Classes in Excision Repair Pathways

| Repair Pathway | Key Enzyme/Protein Class | Function |

|---|---|---|

| Base Excision Repair (BER) | DNA Glycosylase | Recognizes and removes the specific damaged base. youtube.comnih.gov |

| AP Endonuclease | Cuts the DNA backbone at the resulting abasic site. youtube.comnih.gov | |

| DNA Polymerase & Ligase | Fills the gap with the correct nucleotide and seals the nick. nih.gov | |

| Nucleotide Excision Repair (NER) | Recognition Complex (e.g., UvrA-UvrB) | Scans DNA and identifies bulky, helix-distorting lesions. youtube.com |

| Excinuclease/Endonuclease | Cuts the damaged strand on both sides of the lesion. youtube.com | |

| DNA Polymerase & Ligase | Synthesizes a new patch of DNA and seals the nick. mdpi.comyoutube.com |

Role in Homologous Recombination Studies

Homologous Recombination (HR) is a high-fidelity repair pathway essential for fixing severe DNA damage, particularly double-strand breaks (DSBs). nih.govnih.gov This process uses a homologous DNA sequence, such as a sister chromatid, as a template to accurately restore the original sequence at the break site. nih.gov The RAD52 epistasis group of genes, including RAD51 and RAD52, plays a central role in this pathway. nih.gov

The investigative utility of 2'-Deoxyadenosine-d1-1 (monohydrate) in HR studies lies in its ability to label the newly synthesized DNA at the site of repair. Researchers can induce a DSB at a specific genomic locus and then monitor the incorporation of the labeled nucleoside. If the template DNA used for repair contains the deuterated label, its presence in the repaired chromosome can be tracked. This allows for the quantification of HR events and can be used to assess the efficiency of the pathway in different cell types or in response to various treatments. It also helps in defining the roles of specific proteins, such as RAD52, in the recombination process. nih.gov

Research on Oligonucleotide Synthesis and Engineering Applications

Oligonucleotide synthesis, the chemical assembly of short, single-stranded DNA or RNA fragments, is a fundamental technology in molecular biology. wikipedia.orgimperial.ac.uk These synthetic nucleic acids are used as primers for DNA amplification and sequencing, probes for detecting specific sequences, and as therapeutic agents. mdpi.comwikipedia.orgnih.gov

In this context, 2'-Deoxyadenosine-d1-1 (monohydrate) serves as a specialized building block for creating labeled oligonucleotides. The standard phosphoramidite (B1245037) method of solid-phase synthesis allows for the sequential addition of nucleotide building blocks to create a custom sequence. wikipedia.org To create a labeled oligonucleotide, 2'-Deoxyadenosine-d1-1 is first chemically converted into its corresponding phosphoramidite derivative. This labeled phosphoramidite can then be incorporated at any desired position within the oligonucleotide sequence during automated synthesis. nih.gov

The resulting oligonucleotide contains a stable, non-radioactive deuterium tag at a precise location. These labeled probes are invaluable for a variety of applications:

Mass Spectrometry-Based Assays: The mass difference introduced by the deuterium label allows for unambiguous identification and quantification of the oligonucleotide and its metabolites in complex biological samples.

Hybridization Studies: Labeled oligonucleotides can be used as probes to study DNA-DNA or DNA-RNA binding interactions with enhanced specificity.

Structural Biology: Deuterium labeling can be advantageous in nuclear magnetic resonance (NMR) spectroscopy studies of nucleic acid structure and dynamics.

By enabling the creation of precisely labeled oligonucleotides, 2'-Deoxyadenosine-d1-1 (monohydrate) enhances the toolbox available for molecular engineering and the study of nucleic acid interactions and function. nih.gov

Metabolic and Enzymatic Pathway Research Utilizing 2 Deoxyadenosine D1 1 Monohydrate

Analysis of Deoxyribonucleoside Metabolism and Salvage Pathways

Deoxyribonucleoside metabolism comprises two main routes: de novo synthesis and salvage pathways. The salvage pathways are a vital recycling mechanism, converting preformed nucleosides, resulting from DNA degradation or extracellular sources, into nucleotides for DNA replication and repair. nih.gov 2'-Deoxyadenosine-d1-1 is instrumental in elucidating the kinetics and regulation of these salvage pathways.

A fundamental step in the salvage pathway is the transport of deoxyribonucleosides across the cell membrane and their subsequent intracellular phosphorylation. This initial phosphorylation traps the nucleoside within the cell and is often the rate-limiting step in its metabolism. wikipedia.org Using 2'-Deoxyadenosine-d1-1, researchers can precisely measure the rate of uptake and phosphorylation without the confounding variable of the cell's endogenous deoxyadenosine (B7792050). This process is critical, as the phosphorylation of deoxyadenosine is a necessary step for its biological effects, including its potential cytotoxicity in certain cell types. nih.gov

While several kinases can phosphorylate deoxyadenosine, specific deoxyadenosine kinases catalyze the conversion of deoxyadenosine to deoxyadenosine monophosphate (dAMP). uniprot.org Studies in various organisms, from bacteria to mammals, have focused on characterizing these enzymes. nih.govnih.gov For instance, research on a kinase from Lactobacillus acidophilus revealed that the phosphorylation of deoxyadenosine could be stimulated by the presence of deoxyguanosine, suggesting distinct but allosterically connected binding sites on a single monomeric enzyme. nih.gov The use of 2'-Deoxyadenosine-d1-1 as a substrate in such kinetic assays allows for the unambiguous determination of enzyme efficiency (kcat/Km) and affinity (Km) for deoxyadenosine.

Enzyme Kinetics and Substrate Specificity Studies

The structural similarity of 2'-Deoxyadenosine (B1664071) to other nucleosides allows it to interact with a range of enzymes. 2'-Deoxyadenosine-d1-1 is an invaluable probe for exploring these interactions, defining substrate specificity, and identifying inhibitory mechanisms.

Deoxycytidine kinase (dCK) is a pivotal enzyme in the nucleoside salvage pathway, responsible for phosphorylating not only deoxycytidine but also deoxyadenosine and deoxyguanosine. nih.govwikipedia.org This broad substrate specificity makes dCK a key activator of numerous nucleoside analogue prodrugs used in anticancer and antiviral therapies. nih.govnovocib.com The enzyme converts these prodrugs into their active monophosphate forms. wikipedia.org

Research has extensively characterized dCK's substrate promiscuity. nih.gov 2'-Deoxyadenosine-d1-1 can be used as a direct substrate to analyze the kinetics of its phosphorylation by dCK or in competitive assays to understand how it may inhibit the phosphorylation of other natural nucleosides or therapeutic analogues. Given that dCK deficiency is linked to drug resistance, understanding these interactions is of significant clinical interest. nih.gov

| Substrate | Enzyme Commission (EC) Number | Primary Function |

|---|---|---|

| Deoxycytidine (dC) | 2.7.1.74 | Primary substrate, precursor for dCTP. uniprot.org |

| Deoxyadenosine (dA) | 2.7.1.76 | Purine (B94841) substrate, precursor for dATP. uniprot.orgnih.gov |

| Deoxyguanosine (dG) | 2.7.1.113 | Purine substrate, precursor for dGTP. uniprot.orgnih.gov |

S-adenosyl-L-homocysteine hydrolase (SAHH) is a crucial enzyme in the methionine cycle, where it catalyzes the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) to adenosine (B11128) and L-homocysteine. nih.govpatsnap.com This reaction is vital for cellular methylation processes, as SAH is a potent inhibitor of methyltransferases that use S-adenosylmethionine (SAM) as a methyl donor. nih.gov

2'-Deoxyadenosine is known to be an inhibitor of SAHH activity. medchemexpress.com By blocking SAHH, deoxyadenosine causes an accumulation of SAH, which in turn suppresses essential methylation reactions, impacting the function of DNA, RNA, and proteins. patsnap.com This inhibition of methylation is a key mechanism behind the biological activity of deoxyadenosine analogues. The use of 2'-Deoxyadenosine-d1-1 allows for precise kinetic studies of the SAHH inhibition mechanism, helping to differentiate the binding and catalytic events from the metabolism of other cellular nucleosides.

Research has shown that 2'-deoxyadenosine can modulate intracellular signaling pathways. Specifically, it has been observed to inhibit the glucose-stimulated accumulation of cyclic AMP (cAMP) in pancreatic islet cells. medchemexpress.com Cyclic AMP is a critical second messenger synthesized by adenylyl cyclase and degraded by phosphodiesterase (PDE) enzymes. The reduction in cAMP levels suggests that 2'-deoxyadenosine interferes with this signaling axis. While the exact mechanism may involve inhibition of adenylyl cyclase or activation of PDEs, this finding opens an avenue for research into the role of deoxyadenosine in modulating cyclic nucleotide signaling. 2'-Deoxyadenosine-d1-1 can be employed in these studies to trace the compound's path and link its presence to the observed changes in cAMP levels, helping to pinpoint its site of action within the pathway.

Nucleoside Deoxyribosyltransferase (NDT) Activity and Engineering

Nucleoside Deoxyribosyltransferases (NDTs) are a class of enzymes that play a crucial role in the nucleoside salvage pathway. koreascience.krnih.gov They catalyze the transfer of a deoxyribose group between purine or pyrimidine (B1678525) bases, facilitating the synthesis of various nucleosides. nih.govoup.com This function is vital for DNA precursor synthesis and is a key target for biotechnological applications, including the synthesis of therapeutic nucleoside analogs. koreascience.krnih.gov

Research has focused on engineering NDTs to enhance their activity and broaden their substrate specificity, particularly towards unnatural nucleoside analogs that are often poor substrates for the wild-type enzymes. nih.gov Molecular evolution strategies, such as error-prone PCR, have been successfully employed to create NDT mutants with significantly improved catalytic efficiency. koreascience.krjmb.or.kr For instance, a mutant NDT derived from Lactobacillus leichmannii, designated NDTL59Q, was developed that exhibited a 4.4-fold higher conversion rate of 2'-fluoro-2'-deoxyuridine (2FDU) to 2'-fluoro-2'-deoxyadenosine (B150665) (2FDA) compared to the wild-type enzyme at 50°C. nih.gov This enhancement was attributed to a single point mutation that improved the enzyme's thermal stability and substrate affinity. koreascience.krnih.gov

The use of 2'-Deoxyadenosine-d1-1 (monohydrate) in this context is twofold. Firstly, engineered NDTs can be used for the efficient and regioselective synthesis of such isotopically labeled nucleosides. Secondly, the deuterated compound serves as a critical probe for studying the kinetics and mechanisms of these engineered enzymes. By using 2'-Deoxyadenosine-d1-1 as a substrate, researchers can accurately trace the transfer of the deuterated deoxyribose moiety, providing precise data on reaction rates and enzyme efficiency without the interference of endogenous, unlabeled nucleoside pools.

Table 1: Examples of Engineered NDT Mutant Activity

| Enzyme Mutant | Origin Organism | Key Mutation(s) | Improved Activity Towards | Fold Increase (Condition) | Reference |

|---|---|---|---|---|---|

| NDTL59Q | Lactobacillus leichmannii | L59Q | 2'-fluoro-2'-deoxyuridine (2FDU) | 4.4x (at 50°C) | koreascience.krnih.gov |

| fNDT-i1 / fNDT-i4 | Lactobacillus leichmannii | V52A, L28I, L59Q | 2'-fluoronucleosides | Not specified | oup.com |

Tracing Cellular Energy Metabolism and Signaling Intermediates

2'-Deoxyadenosine and its metabolites are deeply integrated into cellular energy and signaling networks. The deuterium (B1214612) label in 2'-Deoxyadenosine-d1-1 (monohydrate) allows for the precise elucidation of its metabolic fate and its influence on these critical cellular processes.

Impact on Cyclic AMP (cAMP) Accumulation and Signaling

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that regulates a vast array of biological processes, including metabolism, gene regulation, and immune function. nih.gov The levels of cAMP are tightly controlled by the balance between its synthesis by adenylyl cyclases and its degradation by phosphodiesterases. nih.gov

Studies have shown that 2'-deoxyadenosine can significantly influence intracellular cAMP levels. High concentrations of 2'-deoxyadenosine have been observed to mediate cell death, a process often linked to signaling pathways involving cAMP. nih.govfrontiersin.org Research indicates that in certain cell types, 2'-deoxyadenosine can inhibit the activity of the PI3-kinase pathway, a key survival pathway, which can be influenced by cAMP signaling. frontiersin.org When cells are under metabolic stress, such as from high glucose and palmitate, intracellular adenosine and potentially deoxyadenosine levels can rise due to the dephosphorylation of ATP, ADP, and AMP. nih.govfrontiersin.org

Using 2'-Deoxyadenosine-d1-1 (monohydrate) as a tracer enables researchers to follow its conversion and determine how it and its deuterated metabolites directly or indirectly affect the enzymes governing cAMP homeostasis. This allows for a clear distinction between the effects of the introduced tracer and the endogenous nucleoside pools, providing a more accurate picture of its role in cAMP signaling cascades.

Role as an Energy Source Under Specific Cellular Stress Conditions

Under normal conditions, cells rely on glucose and other primary substrates for ATP production. However, under conditions of metabolic stress, such as nutrient deprivation or hypoxia, cells can activate alternative metabolic routes, including nucleoside salvage pathways, to maintain energy homeostasis. nih.govmdpi.com While high concentrations of 2'-deoxyadenosine are often associated with cytotoxicity due to the accumulation of dATP, which inhibits ribonucleotide reductase, hmdb.ca its catabolism through the salvage pathway presents a potential, albeit minor, source of energy.

The catabolism of 2'-deoxyadenosine involves its cleavage by purine nucleoside phosphorylase (PNP) into the adenine (B156593) base and 2-deoxyribose-1-phosphate. The latter can be further metabolized by aldolases into glyceraldehyde-3-phosphate (G3P) and acetaldehyde. G3P is a key intermediate in the glycolytic pathway and can be directly utilized to generate ATP. In some bacterial systems, the catabolism of a related compound, 5'-deoxyadenosine, has been shown to produce dihydroxyacetone phosphate (B84403) (DHAP), another glycolytic intermediate. researchgate.netkarger.com

The use of 2'-Deoxyadenosine-d1-1 (monohydrate) is essential for investigating this potential metabolic role. The deuterium label on the deoxyribose sugar allows researchers to trace its path from the initial nucleoside to glycolytic intermediates and ultimately to products of energy metabolism. This provides definitive evidence and quantification of the flux of the deoxyribose carbon skeleton towards ATP production, clarifying its contribution as an energy source under specific cellular stress conditions. researchgate.net

Investigations of Metabolic Interconnections and Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions. youtube.com It is fundamental to understanding how cells respond to genetic or environmental perturbations. MFA studies heavily rely on the use of stable isotope tracers, such as 13C or deuterium (2H), to follow the flow of atoms through metabolic networks. nih.govnih.gov

2'-Deoxyadenosine-d1-1 (monohydrate) is an ideal tracer for MFA studies focused on nucleotide metabolism and its interconnections with other central pathways. When introduced into a biological system, the deuterated compound enters the cell and is metabolized. Analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy can then be used to detect the deuterium label in various downstream metabolites. nih.govnih.gov

This approach allows for the quantitative analysis of several key metabolic routes simultaneously:

DNA Synthesis: Tracing the incorporation of the d1-labeled deoxyadenosine into the DNA provides a direct measure of the rate of DNA synthesis via the nucleoside salvage pathway.

Catabolism and Energy Production: As discussed previously, the flux of the deuterated deoxyribose moiety into glycolytic intermediates can be quantified, revealing its contribution to cellular energetics. researchgate.netnih.gov

Signaling Pathway Crosstalk: By tracking the label, researchers can investigate how perturbations in deoxyadenosine metabolism affect other interconnected pathways, such as the cAMP signaling cascade.

The ability to trace substrate fluxes using deuterated compounds like 2'-Deoxyadenosine-d1-1 enables a detailed and dynamic view of cellular metabolism, revealing complex interconnections that would be impossible to study using conventional biochemical methods. nih.gov

Table 2: Potential Applications of 2'-Deoxyadenosine-d1-1 in Metabolic Flux Analysis (MFA)

| Research Area | MFA Objective | Key Pathway(s) Monitored | Analytical Technique | Reference |

|---|---|---|---|---|

| Oncology | Quantify reliance of cancer cells on nucleoside salvage for proliferation. | DNA Synthesis, Pentose Phosphate Pathway | LC-MS | hmdb.ca |

| Immunology | Determine the flux leading to dATP accumulation in lymphocytes. | Nucleoside Salvage, Deoxynucleotide Synthesis | GC-MS, LC-MS | hmdb.ca |

| Neurobiology | Investigate the role of purine metabolism under oxidative stress. | Nucleoside Catabolism, Glycolysis, TCA Cycle | NMR, LC-MS | mdpi.com |

| Cellular Stress | Measure the contribution of deoxyribose to energy production during nutrient deprivation. | Glycolysis, Purine Catabolism | Deuterium Metabolic Imaging (DMI), MS | researchgate.netnih.gov |

Advanced Analytical and Structural Research Techniques Employing 2 Deoxyadenosine D1 1 Monohydrate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for studying the structure, dynamics, and interactions of biomolecules in solution. The strategic incorporation of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) is fundamental to the success of these methods, particularly for large and complex systems.

Biomolecular NMR with ¹³C and ¹⁵N Labeled Nucleosides

In the realm of biomolecular NMR, the complexity of spectra generated by large proteins and nucleic acids often leads to severe resonance overlap, hindering detailed analysis. Isotopic labeling is a key strategy to overcome these limitations. google.comsigmaaldrich.com Uniform or selective enrichment with ¹³C and ¹⁵N expands the dimensionality of NMR experiments, allowing for the dispersion of signals across additional frequency axes and enabling resonance assignment, which is the first step in any detailed NMR study. nih.gov

For nucleic acids, specific labeling patterns are employed to simplify spectra and extract precise structural information. nih.govresearchgate.net The use of deuteration in conjunction with ¹³C and ¹⁵N labeling is particularly advantageous. Deuterons have a much smaller gyromagnetic ratio than protons, which effectively reduces both resonance line-width and spectral overlap when incorporated into RNA or DNA. nih.gov This approach simplifies complex spectra and reduces signal crowding, which is a significant challenge in NMR studies of nucleic acids. nih.gov For instance, the enzymatic synthesis of nucleoside triphosphates (NTPs) that are deuterated at specific ribose positions, while being ¹³C and ¹⁵N labeled in the base or ribose, allows for the determination of structure in RNA molecules larger than 50 nucleotides. nih.govresearchgate.net

Table 1: Common Isotopic Labeling Strategies in Biomolecular NMR

| Isotope | Precursor(s) | Purpose | Key Benefit(s) |

|---|---|---|---|

| ¹⁵N | ¹⁵NH₄Cl, ¹⁵N-Ammonium Sulfate | Protein/Nucleic Acid Labeling | Simplifies spectra, enables correlation experiments (e.g., ¹H-¹⁵N HSQC). sigmaaldrich.com |

| ¹³C | ¹³C-Glucose, ¹³C-Glycerol | Protein/Nucleic Acid Labeling | Provides carbon backbone information, enables 3D/4D experiments. sigmaaldrich.com |

| ²H (Deuterium) | D₂O, ²H-Glucose | Perdeuteration or Selective Labeling | Reduces proton density, narrows line widths, suppresses spin diffusion, simplifies spectra. nih.govnih.gov |

Ligand-Binding and Protein-Nucleic Acid Interaction Analysis

NMR is exceptionally powerful for characterizing the interactions between biomolecules, such as a protein binding to DNA or a small molecule ligand binding to an RNA target. univr.it Isotope-labeled nucleosides, including deuterated variants like 2'-Deoxyadenosine-d1-1, are instrumental in these studies. When a labeled ligand binds to a larger, unlabeled protein, techniques like transferred Nuclear Overhauser Effect (trNOE) and saturation transfer difference (STD) NMR can be used to determine the bound conformation of the ligand and map its binding interface.

A notable example involves the study of human deoxycytidine kinase (dCK) in complex with its nucleoside substrates. Researchers used ¹³C and ²H double-labeled 2'-deoxyadenosine (B1664071) to investigate the conformation of the nucleoside when bound to the enzyme. nih.govcolab.ws These experiments revealed that the bound 2'-deoxyadenosine adopts a South-type sugar pucker conformation, a level of detail that is crucial for understanding the enzyme's mechanism and for the rational design of inhibitors. nih.govcolab.ws Similarly, NMR-based screening and binding site identification were pivotal in identifying small molecules that target the structured SL1 RNA element of the SARS-CoV-2 virus, demonstrating the utility of these methods in drug discovery. acs.org

Mass Spectrometry (MS)-Based Methodologies in Metabolomics and Proteomics Research

Mass spectrometry has become an indispensable tool in systems biology, particularly in metabolomics and proteomics. The use of stable isotope-labeled compounds as internal standards and tracers is central to achieving accurate quantification and dynamic analysis of complex biological systems.

Quantitative Tracing of Metabolic Fluxes and Pathways

Metabolic flux analysis uses stable isotope-labeled substrates to trace the flow of atoms through metabolic networks. nih.govnih.gov This approach provides a dynamic view of cellular metabolism that cannot be obtained from static measurements of metabolite concentrations. uiowa.edu By introducing a nutrient like ¹³C-glucose or a ²H-labeled nucleoside into a biological system, researchers can track the incorporation of the heavy isotope into downstream metabolites using MS or NMR. nih.govbiorxiv.orgmdpi.com

This technique, known as stable isotope tracing, is a powerful method for investigating biochemical pathways and their regulation in health and disease. mdpi.com For example, tracing the metabolism of uniformly ¹³C-labeled glucose or glutamine is frequently used to study the reprogrammed metabolism of cancer cells, providing insights into processes like glycolysis, the TCA cycle, and nucleotide biosynthesis. mdpi.com The rate at which the isotope label appears in different metabolites is directly related to the metabolic flux through the respective pathways, offering a quantitative measure of metabolic activity. uiowa.edu

Development and Application of Internal Standards for Bioanalytical Assays

In quantitative bioanalytical assays using MS, particularly liquid chromatography-mass spectrometry (LC-MS), precision and accuracy are paramount. A major challenge is variability introduced during sample preparation and analysis, including extraction inefficiencies and matrix effects that can suppress or enhance the analyte signal. To correct for this, a stable isotope-labeled internal standard (SIL-IS) is added to the sample at a known concentration at the earliest stage of sample preparation.

A SIL-IS, such as 2'-Deoxyadenosine-d1-1, is an ideal internal standard because it is chemically identical to the analyte of interest (the endogenous, unlabeled 2'-deoxyadenosine) and therefore behaves identically during extraction, chromatography, and ionization. nih.gov However, because it contains a deuterium atom, it has a different mass and can be distinguished from the analyte by the mass spectrometer. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, as any sample loss or matrix effects will affect both the analyte and the standard equally. An example is the synthesis of deuterated cyclic-1,N²-propano-2'-deoxyguanosine-d7 to serve as an internal standard for the quantification of the corresponding DNA adduct, a marker of DNA damage. nih.gov

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Structural Elucidation of Nucleoside-Containing Complexes

X-ray crystallography and cryo-electron microscopy (cryo-EM) are the leading techniques for determining high-resolution, three-dimensional structures of large macromolecular assemblies, including protein-nucleic acid complexes. nih.gov

X-ray crystallography has historically been the cornerstone of structural biology, providing atomic-level detail for countless proteins and nucleic acids, including the discovery of the DNA double helix. nih.govwikipedia.org The technique requires the formation of highly ordered crystals. In some cases, the incorporation of modified nucleosides, such as those containing heavy atoms like bromine or iodine, can aid in solving the phase problem, a critical step in structure determination. glenresearch.com

More recently, the "resolution revolution" in cryo-EM has enabled the structural determination of large, complex, and flexible assemblies that are difficult or impossible to crystallize. nih.govnih.gov Cryo-EM is now routinely used to visualize the architecture of protein-DNA and protein-RNA complexes, providing crucial insights into their function and mechanism. nih.govbiorxiv.org Structures of complexes involved in DNA replication, transcription, and translation are now regularly solved using this powerful method. rcsb.orgrcsb.org

While direct use of a deuterated compound like 2'-Deoxyadenosine-d1-1 is less common in these methods compared to NMR, isotopic labeling remains a vital complementary tool. It can be used to confirm the identity and integrity of components within a complex before structural analysis. Furthermore, techniques like neutron crystallography, which is sensitive to hydrogen/deuterium positions, can leverage deuteration to reveal details about hydrogen bonding networks that are often invisible to X-ray or cryo-EM methods.

Table 2: Comparison of Major Structural Biology Techniques

| Technique | Sample Requirement | Resolution | Key Advantage for Nucleoside Complexes |

|---|---|---|---|

| NMR Spectroscopy | Soluble, stable, concentrated | Low to High | Provides dynamics and interaction data in solution. univr.it |

| X-ray Crystallography | Highly ordered crystals | Atomic | Delivers high-resolution static snapshots of well-ordered complexes. nih.gov |

| Cryo-Electron Microscopy | Vitreously frozen solution | Near-atomic to low | Can determine structures of large, flexible, or heterogeneous complexes without crystallization. nih.gov |

Crystal Structure Analysis of 2'-Deoxyadenosine Monohydrate and its Derivatives

The precise three-dimensional arrangement of atoms in 2'-Deoxyadenosine monohydrate has been elucidated through single-crystal X-ray diffraction, providing fundamental insights into its molecular conformation and intermolecular interactions. The compound crystallizes in the monoclinic space group P21. iucr.org Detailed analysis reveals a unit cell with the dimensions a = 16.060 Å, b = 7.866 Å, and c = 4.700 Å, with a β angle of 96°4'. iucr.org

Within the crystal lattice, the adenine (B156593) base is largely planar, although the C1' atom of the glycosidic bond shows a displacement of 0.220 Å from this plane. iucr.org The deoxyribose sugar ring adopts a puckered conformation, specifically a C3'-endo pucker, where the C3' atom is displaced by 0.552 Å from the plane formed by the other four atoms of the ring (C1', C2', C4', O1'). iucr.org The conformation of the molecule is described as anti, with a torsion angle (χ) of -3°, defining the orientation of the base relative to the sugar. iucr.org The crystal packing is stabilized by a network of hydrogen bonds involving all available donor and acceptor groups. iucr.org

Derivatives of 2'-Deoxyadenosine have also been structurally characterized, offering a comparative view of conformational properties. One such derivative is its anomer, α-d-2′-Deoxyadenosine. nih.gov Unlike the canonical β-anomer found in DNA, this α-anomer crystallizes in the triclinic space group P1, with two unique molecules (conformers α-1a and α-1b) in the asymmetric unit. nih.gov These conformers are interconnected through hydrogen bonds and exhibit distinct conformational parameters, highlighting the structural variability introduced by changes in anomeric configuration. nih.gov Other studied derivatives include those with modifications on the adenine base, such as N6-(N'-phenylcarbamoyl)-2'-deoxyadenosine and N6-(N'-naphthylcarbamoyl)-2'-deoxyadenosine, which introduce bulky aromatic groups. researchgate.net

Table 1: Crystallographic Data for 2'-Deoxyadenosine Monohydrate and its α-Anomer

| Parameter | 2'-Deoxyadenosine Monohydrate iucr.org | α-d-2′-Deoxyadenosine nih.gov |

|---|---|---|

| Crystal System | Monoclinic | Triclinic |

| Space Group | P21 | P1 |

| a (Å) | 16.060 | - |

| b (Å) | 7.866 | - |

| c (Å) | 4.700 | - |

| **β (°) ** | 96.67 | - |

| Molecules per Asymmetric Unit | 1 | 2 |

| Sugar Pucker | C3'-endo | - |

| Glycosidic Conformation | Anti | Anti |

Note: Specific unit cell parameters for the α-anomer are not provided in the search result.

Structural Biology of Enzymes Interacting with 2'-Deoxyadenosine

The biological functions and metabolism of 2'-Deoxyadenosine are intrinsically linked to its interactions with specific enzymes. A primary enzyme in this context is Adenosine (B11128) Deaminase (ADA), which catalyzes the hydrolytic deamination of adenosine and its deoxy-analogue to inosine (B1671953) and deoxyinosine, respectively. nih.gov An absence of ADA leads to the accumulation of 2'-Deoxyadenosine, which is particularly toxic to lymphocytes and results in severe combined immunodeficiency disease (ADA-SCID). wikipedia.org

Structural studies of ADA have provided a detailed picture of its catalytic mechanism and substrate recognition. The enzyme is an eight-stranded α/β barrel protein with a deep active site pocket where a zinc ion is located. nih.gov This zinc cofactor is crucial for catalysis. nih.gov Crystal structures of murine ADA complexed with transition-state analogs, such as (8R)-hydroxyl-2'-deoxycoformycin (pentostatin), reveal the precise interactions within the active site. nih.gov The hydroxyl group of the analog coordinates directly with the zinc ion, a key interaction that accounts for the high potency and stereospecificity of such inhibitors. nih.govnih.gov These structures serve as excellent models for understanding how the natural substrate, 2'-Deoxyadenosine, binds. The interactions involve a network of hydrogen bonds and the sequestration of the substrate within the active site pocket. nih.gov

The enzyme exhibits conformational flexibility, existing in both an "open" and a "closed" form, which is significant for molecular recognition. nih.gov The binding of a ligand in the active site can induce a conformational change from the open to the closed form. nih.gov For instance, the movement of a specific amino acid residue, Phe65, is thought to be involved in this conformational shift, which helps to sequester the substrate from the solvent. nih.gov

Another class of enzymes that interact with 2'-Deoxyadenosine derivatives are DNAzymes, which are catalytic DNA molecules. In structure-activity relationship studies of the 10-23 DNAzyme, analogs of 2'-Deoxyadenosine have been incorporated into its catalytic core. nih.govresearchgate.net These studies show that introducing functional groups, such as amino and hydroxyl groups, on 2'-Deoxyadenosine analogs can enhance the catalytic rate, suggesting that these modifications can form favorable hydrogen bonds within the DNAzyme's active site. nih.govresearchgate.net

Table 2: Key Enzymes Interacting with 2'-Deoxyadenosine or its Analogs

| Enzyme | Function | Key Structural Features of Interaction |

|---|---|---|

| Adenosine Deaminase (ADA) | Catalyzes the deamination of 2'-Deoxyadenosine to deoxyinosine. nih.gov | The active site contains a zinc cofactor essential for catalysis. nih.gov Substrate binding involves coordination to the zinc and a network of hydrogen bonds within a deep pocket. nih.govnih.gov The enzyme undergoes a conformational change from an open to a closed form upon ligand binding. nih.gov |

| 10-23 DNAzyme | An RNA-cleaving DNA enzyme. researchgate.net | 2'-Deoxyadenosine analogs placed at the A9 position in the catalytic core can enhance activity. nih.govresearchgate.net Functional groups on the analogs capable of hydrogen bonding are favorable for catalysis. nih.govresearchgate.net |

Mechanistic Insights from 2 Deoxyadenosine D1 1 Monohydrate in Cell Biology Research

Research into Cellular Proliferation and Growth Regulation

2'-Deoxyadenosine (B1664071) has been identified as a significant inhibitor of cell proliferation across various cell types. Research utilizing this compound has provided insights into the regulation of cell growth. Studies have shown that it can markedly inhibit key processes required for cell division.

In studies involving pig keratinocytes, 2'-Deoxyadenosine at concentrations ranging from 0.1 to 2 mM was found to inhibit cell outgrowth, the uptake of [³H]thymidine (a marker for DNA synthesis), and mitosis. medchemexpress.commedchemexpress.comnih.gov Interestingly, while both adenosine (B11128) and 2'-deoxyadenosine showed potent inhibitory effects on keratinocyte proliferation, 2'-deoxyadenosine was a much weaker stimulator of the epidermal adenylate cyclase system, suggesting the inhibitory mechanism may not be solely dependent on cyclic AMP formation. nih.gov The inhibitory impact of 2'-deoxyadenosine on keratinocyte outgrowth and [³H]thymidine uptake was observed to be even greater than that of adenosine. nih.gov

Furthermore, research on human colon carcinoma cells (LoVo line) demonstrated that 2'-Deoxyadenosine inhibits growth in a manner dependent on both concentration and time. medchemexpress.commedchemexpress.com This anti-proliferative effect highlights its potential application in cancer research to understand the mechanisms that control the growth of tumor cells. medchemexpress.com

| Cell Type | Experimental Model | Key Findings | Citations |

| Pig Keratinocytes | Explant Culture & Keratome Slices | Marked inhibition of cell outgrowth, [³H]thymidine uptake, and mitosis. | medchemexpress.com, medchemexpress.com, nih.gov |

| Human Colon Carcinoma (LoVo) | Cell Culture | Concentration- and time-dependent inhibition of cell growth. | medchemexpress.com, medchemexpress.com |

| L1210 Leukemia Cells | Crude Cell Extracts | Time-dependent inhibition of S-adenosyl-L-homocysteine hydrolase (SAHH) activity. | medchemexpress.com, medchemexpress.com |

Investigating Programmed Cell Death (Apoptosis) Pathways

2'-Deoxyadenosine is a known inducer of programmed cell death, or apoptosis. medchemexpress.commedchemexpress.com This process is a critical cellular mechanism for removing damaged or unwanted cells. Research has shown that the compound triggers apoptosis in various cell lines, including human colon carcinoma and breast cancer cells. medchemexpress.comnih.gov The apoptotic process induced by 2'-deoxyadenosine appears to operate through the intrinsic, or mitochondrial, pathway. nih.gov This involves the transport of the compound across the cell membrane and its subsequent phosphorylation, which initiates a cascade of intracellular events leading to cell death. nih.gov

A key event in the execution of apoptosis is the activation of a family of proteases called caspases. Research has confirmed that 2'-Deoxyadenosine promotes apoptosis by activating these critical enzymes. medchemexpress.commedchemexpress.com Specifically, studies have documented the activation of caspase-3, an executioner caspase, in response to treatment with 2'-Deoxyadenosine. medchemexpress.commedchemexpress.com In human breast cancer cell lines (both estrogen receptor-positive MCF-7 and estrogen receptor-negative MDA-MB468), treatment with 2'-deoxyadenosine led to the activation of caspase-9, an initiator caspase central to the intrinsic apoptotic pathway. nih.gov This was followed by the activation of caspase-3 in the MDA-MB468 cells, further confirming the induction of the caspase cascade. nih.gov

| Cell Line | Apoptotic Stimulus | Activated Caspases | Citations |

| General | 2'-Deoxyadenosine | Caspase-3 | medchemexpress.com, medchemexpress.com |

| Human Breast Cancer (MCF-7) | 2'-Deoxyadenosine/EHNA | Caspase-9 | nih.gov |

| Human Breast Cancer (MDA-MB468) | 2'-Deoxyadenosine/EHNA | Caspase-9, Caspase-3 | nih.gov |

One of the characteristic hallmarks of apoptosis is the fragmentation of nuclear DNA. Studies using 2'-Deoxyadenosine have utilized this marker to confirm its apoptotic effects. In rat chromaffin cells, treatment with 2'-Deoxyadenosine in the presence of Deoxycoformycin resulted in apoptosis-like cell death, which was characterized by morphological changes and DNA fragmentation. medchemexpress.commedchemexpress.com Similarly, in human breast cancer cells, treatment with 2'-deoxyadenosine induced the typical morphological features of apoptosis and internucleosomal DNA fragmentation, which appears as a "DNA ladder" on an agarose (B213101) gel. nih.gov Flow cytometry analysis of human peripheral blood mononuclear cells treated with related adenosine analogues also showed an increase in the hypodiploid DNA peak, a quantitative indicator of DNA fragmentation and the presence of apoptotic bodies. nih.gov

Studies on Cell-Density Dependent Biological Responses in vitro

The cellular environment, including cell density, can significantly influence a cell's response to external stimuli. Research has shown that the inhibitory effects of 2'-Deoxyadenosine on cell growth can be dependent on cell density. In a notable study, 2'-Deoxyadenosine (0.1 mM), when used in combination with 1 µM Deoxycoformycin (dCF), was found to inhibit the growth of LoVo human colon carcinoma cells in a cell-density-dependent manner over a four-day period. medchemexpress.commedchemexpress.com This finding suggests that the efficacy of 2'-Deoxyadenosine as a growth inhibitor can be modulated by the confluency of the cell culture, an important consideration for in vitro experimental design.

Future Research Trajectories and Interdisciplinary Opportunities

Integration with Systems Biology Approaches for Comprehensive Pathway Mapping

Systems biology aims to understand the complexity of biological systems by studying the interactions between their various components. nih.gov Stable isotope tracers are powerful tools in this endeavor, allowing researchers to follow a labeled substrate through various biochemical reactions and gain unparalleled insights into the metabolic wiring of cells. nih.gov The incorporation of 2'-Deoxyadenosine-d1-1 (monohydrate) into this framework offers a precise method for tracing the pathways of deoxyadenosine (B7792050) metabolism and its role in DNA synthesis and repair.

By introducing this labeled compound into a biological system, researchers can use techniques like liquid chromatography-mass spectrometry (LC-MS) to track the deuterium (B1214612) label as it is incorporated into downstream metabolites and macromolecules. nih.govlibretexts.org This provides qualitative information about the origin of these molecules and the relative rates of their production. nih.gov Such stable isotope tracing is a powerful method for understanding how genetic alterations or external perturbations affect metabolism. nih.gov For example, this approach can be applied to map the transcriptional networks that control DNA damage response. nih.gov

The integration of data from metabolomics, which studies the complete set of small-molecule metabolites, with genomics and proteomics provides a more holistic view of cellular function. nih.gov The use of 2'-Deoxyadenosine-d1-1 as a tracer can enhance untargeted metabolomics studies by helping to identify and classify metabolites derived from deoxyadenosine, thereby improving the characterization of unknown compounds and their associated biochemical pathways. frontiersin.org This systems-level approach, combining global metabolome analysis with tracer-based labeling, is crucial for discovering novel pathways and understanding the system-wide regulation of metabolic flux. nih.govyoutube.com

| Application Area | Methodology | Key Insights Gained | Relevance of 2'-Deoxyadenosine-d1-1 |

|---|---|---|---|

| Metabolic Flux Analysis | Feeding cells with an isotopically labeled substrate (e.g., 13C-glucose, 15N-glutamine) and measuring the label's incorporation into downstream metabolites using MS or NMR. nih.gov | Quantifies the rates of metabolic pathways, identifies active routes, and reveals metabolic reprogramming in disease states. nih.govnih.gov | Traces the flux through nucleoside salvage pathways and its contribution to the deoxynucleotide pool for DNA synthesis and repair. |

| DNA Damage Response Mapping | Exposing cells to DNA damaging agents and using genomewide binding location analysis for transcription factors combined with expression profiling. nih.gov | Identifies causal pathway models that link signaling, transcription, and cellular phenotype after DNA damage. nih.gov | Can be used to follow the fate of damaged DNA components and the dynamics of repair processes. |

| Untargeted Metabolomics | Combining global metabolome labeling (e.g., growing organisms in 13CO2) with specific tracer-labeling experiments. frontiersin.org | Improves the identification of unknown metabolites and classifies them into sub-metabolomes derived from the tracer. frontiersin.org | Aids in the structural elucidation and pathway assignment of deoxyadenosine-derived metabolites in complex biological samples. nih.gov |

Advancements in Isotopic Labeling Technologies and Their Expanding Applications

The utility of compounds like 2'-Deoxyadenosine-d1-1 is intrinsically linked to the technologies available for their synthesis and analysis. Significant progress has been made in the methods for producing isotopically labeled nucleosides and for using them in research, particularly in the field of structural biology. nih.govnih.gov

Historically, the preparation of deuterated nucleosides could be a tedious process, sometimes requiring isolation from organisms grown in heavy water (²H₂O). google.com Modern advancements have led to the development of more efficient and specific chemical and enzymatic synthesis routes. clockss.orgnih.gov General synthetic approaches now allow for the preparation of ribonucleotides and deoxyribonucleotides with deuterium incorporated at specific positions on the ribose or deoxyribose ring with high isotopic content. nih.govuq.edu.auscienceopen.com These methods often start from a deuterated sugar, like D-ribose, which is then converted enzymatically into the desired nucleotide. nih.govbu.edu This provides access to milligram quantities of specifically labeled compounds, which is crucial for applications like automated oligonucleotide synthesis. uq.edu.au

One of the most powerful applications of site-specifically deuterated nucleosides is in Nuclear Magnetic Resonance (NMR) spectroscopy for the study of nucleic acid structure and dynamics. isotope.comnih.gov The selective replacement of hydrogen with deuterium simplifies complex ¹H-NMR spectra by removing specific signals and their corresponding couplings. google.comnih.gov This spectral simplification is essential for overcoming signal degeneracy and line broadening, especially in larger DNA and RNA molecules, enabling the determination of high-resolution three-dimensional structures and the characterization of molecular interactions. nih.govnih.gov The use of deuterated nucleotides, often in combination with ¹³C and ¹⁵N labeling, has been critical in pushing the size limits of nucleic acid structures that can be studied by NMR. isotope.comeurisotop.com

| Technology/Application | Description | Key Advantages | Reference |

|---|---|---|---|

| Enzymatic Synthesis | Uses a series of enzymes to convert an isotopically labeled precursor (e.g., deuterated ribose) into nucleoside triphosphates (NTPs). | High efficiency and specificity. Allows for the production of large quantities (grams) of labeled NTPs. | nih.govresearchgate.net |

| Chemical Synthesis | Involves multi-step chemical reactions to introduce deuterium at specific positions, often followed by conversion to phosphoramidites for oligonucleotide synthesis. | Provides access to a wide variety of specifically labeled nucleosides, including unnatural analogues. Enables position-specific labeling within a DNA or RNA strand. | clockss.orguq.edu.au |

| NMR Spectroscopy | Utilizes selectively deuterated nucleosides to simplify spectra and reduce signal overlap, facilitating resonance assignment and structure determination. | Allows for detailed structural and dynamic studies of large nucleic acids and their complexes that are challenging with traditional methods. | google.comnih.govnih.gov |

| Mass Spectrometry | Used to trace the metabolic fate of deuterated nucleosides in biological systems by detecting the mass shift in downstream products. | Provides unparalleled insights into metabolic pathways and their kinetics in a cellular context. | nih.govcreative-proteomics.com |

Computational Modeling and Simulation of 2'-Deoxyadenosine (B1664071) Interactions in silico

Alongside experimental approaches, computational modeling and in silico simulations have become indispensable tools for investigating molecular interactions at an atomic level. biointerfaceresearch.com These methods provide a theoretical framework to complement and guide experimental research on 2'-deoxyadenosine and its derivatives. Molecular dynamics (MD) simulations, for instance, can model the behavior of molecules over time, offering insights into conformational dynamics, binding stability, and interaction mechanisms that are often difficult to capture experimentally.

Computational analyses have been performed to understand the chemical interactions between 2'-deoxyadenosine and other molecules. nih.gov Such studies can generate Gibbs free-energy reaction profiles and predict reaction rate constants, extending the understanding gained from experimental observations. nih.gov For example, theoretical studies have investigated the interaction of 2'-deoxyadenosine with thymine (B56734), revealing that the interaction stabilizes the thymine anion radical. nih.govresearchgate.net

Furthermore, molecular docking and simulation are used to study how molecules like 2'-deoxyadenosine interact with larger macromolecules such as DNA and proteins. nih.gov These computational approaches can predict binding energies and identify key hydrogen bonds and other noncovalent interactions that govern the formation of molecular complexes. biointerfaceresearch.comnih.gov In the context of drug design, these methods are crucial for understanding the mechanism of action of nucleoside analogues. researchgate.net For example, random acceleration molecular dynamics (RAMD) simulations have been used to explore the pathways by which inhibitors, which are often nucleoside analogues, unbind from enzymes like adenosine (B11128) deaminase. rsc.org The integration of experimental data from isotopically labeled compounds with advanced computational models, such as those that account for the crowded cellular environment, represents a powerful future direction for predicting and understanding the biological functions and interactions of 2'-deoxyadenosine. acs.orgacs.org

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 2'-Deoxyadenosine-d1-1 monohydrate in laboratory settings?

- Methodological Answer : Follow OSHA-compliant guidelines, including wearing PPE (gloves, lab coat, eye protection) and working in a fume hood. In case of inhalation, immediately move to fresh air and administer artificial respiration if necessary, followed by medical consultation . Maintain a safety data sheet (SDS) on-site for emergency reference.

Q. Which spectroscopic techniques are recommended for verifying the structural integrity of 2'-Deoxyadenosine-d1-1 monohydrate in solid-state formulations?

- Methodological Answer : Use Raman spectroscopy to monitor polymorphic transitions (e.g., hydrate-to-anhydrate forms) via principal component analysis (PCA) for spectral interpretation . Complement with X-ray diffraction (XRD) for crystallinity assessment and differential scanning calorimetry (DSC) to analyze thermal stability.

Q. How can researchers ensure isotopic purity during the synthesis of 2'-Deoxyadenosine-d1-1 monohydrate?

- Methodological Answer : Optimize deuterium incorporation using controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) and validate purity via -NMR to confirm the absence of non-deuterated protons at position d1. Purification via column chromatography (e.g., silica gel with EtO) is critical .

Advanced Research Questions

Q. How should researchers address contradictions in solubility data between theoretical models and experimental results for 2'-Deoxyadenosine-d1-1 monohydrate?

- Methodological Answer : Validate Flory–Huggins theory predictions against ternary mixture datasets (e.g., water/ethanol/sucrose systems) to account for solvent-solute interactions. Adjust activity coefficients and hydration parameters iteratively, referencing experimental solubility curves measured at controlled temperatures (e.g., 25–45°C) .

Q. What experimental designs are suitable for studying hydrate-to-anhydrate transitions under variable humidity conditions?

- Methodological Answer : Use humidity-controlled chambers to simulate environmental stress (e.g., 0–90% RH) and monitor phase transitions in real-time via Raman spectroscopy. Apply PCA to spectral data (500–1800 cm) to quantify transition kinetics and identify critical humidity thresholds .

Q. How does deuterium labeling at position d1 influence metabolic tracing of 2'-Deoxyadenosine derivatives in cell-based assays?

- Methodological Answer : Incorporate -labeled compounds into tracer studies to track metabolic pathways (e.g., DNA synthesis) via LC-MS. Note that deuterium isotope effects may slightly alter reaction rates, requiring parallel controls with non-deuterated analogs .

Q. What strategies resolve variability in synthetic yields of 2'-Deoxyadenosine-d1-1 monohydrate across published protocols?

- Methodological Answer : Systematically test reaction parameters (e.g., catalyst loading, temperature, solvent polarity) using design-of-experiments (DoE) frameworks. For example, optimize allyl-SnBu stoichiometry and UV irradiation duration to improve regioselectivity in radical-mediated deuteration steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.